2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide
Description
2-Chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide is a chloroacetamide derivative characterized by a 2,4-difluorophenyl-substituted ethyl group attached to the nitrogen of the acetamide backbone. The compound’s molecular framework is analogous to several pesticidal chloroacetamides (e.g., alachlor, pretilachlor) but distinct in its difluorophenyl substitution pattern .
Properties
IUPAC Name |
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-6(14-10(15)5-11)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFNYQXSXAJQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide typically involves the reaction of 2,4-difluoroacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide is an organic compound with the molecular formula . It features a chloroacetamide group attached to a difluorophenyl ethyl moiety.
Scientific Research Applications
This compound has applications in several scientific research fields:
- Chemistry It serves as an intermediate in synthesizing more complex organic molecules.
- Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing advanced materials with specific properties, such as polymers and coatings.
Potential Mechanisms of Action
- Target of Action Similar compounds have been known to target kinases such as chk1, chk2, and sgk.
- Mode of Action It may interact with its targets through non-covalent interactions like hydrogen bonding, pi-stacking, and van der Waals forces.
- Biochemical Pathways Similar compounds have been known to affect pathways related to cell cycle regulation and volume regulation.
- Result of Action Similar compounds can inhibit the activity of their target enzymes, leading to changes in cell cycle progression and cell volume regulation.
Chemical Reactions
This compound can undergo several chemical reactions:
- Nucleophilic Substitution The chloro group can be replaced by nucleophiles such as amines or thiols. Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents, leading to the formation of substituted amides or thioamides.
- Oxidation The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Similar Compounds
Examples of similar compounds include:
- 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]benzamide
- 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]propionamide
- 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]butyramide
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
2-Chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide (CAS 749907-04-8)
- Molecular Formula: C₁₀H₁₀Cl₃NO
- Substituents : 2,4-Dichlorophenyl group instead of 2,4-difluorophenyl.
- This compound’s higher molecular weight (266.55 g/mol vs. ~235.64 g/mol for the difluoro analog) could influence solubility and bioactivity .
N-(2,4-Difluorophenyl)-2-chloroacetamide (CAS 96980-65-3)
- Molecular Formula: C₈H₆ClF₂NO
- This simpler structure may also lower melting points compared to the target compound .
Substituent Position and Alkylation Effects
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (CID 42926975)
- Molecular Formula: C₁₁H₁₃ClFNO
- Substituents: Mono-fluoro (4-F) phenyl group and N-methylation.
- The single fluorine substituent may decrease electronic effects compared to the 2,4-difluoro analog, altering interactions with biological targets .
2-Chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide (CAS 855715-44-5)
- Molecular Formula: C₁₃H₁₈ClNO
- Substituents : Methyl groups at 2,4,5-positions instead of fluorine.
- Key Differences : Methyl groups donate electrons via hyperconjugation, creating a less electron-deficient aromatic ring. This could reduce electrophilic reactivity and increase metabolic stability compared to fluorinated analogs .
Alachlor (CAS 15972-60-8)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Key Differences : Alachlor’s methoxymethyl and diethylphenyl groups enhance herbicidal activity by improving soil adsorption and target enzyme (acetolactate synthase) inhibition. The target compound’s difluorophenyl group may confer distinct selectivity or resistance profiles .
Pretilachlor (CAS 51218-49-6)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
- Key Differences : The propoxyethyl chain in pretilachlor increases hydrophobicity, favoring pre-emergent herbicidal action. The target compound’s difluorophenyl group might alter translocation or degradation rates in plants .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~235.64 | 2,4-Difluoro | Chloroacetamide, Ethyl | Pharmaceutical intermediates |
| 2-Chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide | 266.55 | 2,4-Dichloro | Chloroacetamide, Ethyl | Agrochemical research |
| Alachlor | 269.77 | 2,6-Dichloro | Methoxymethyl, Diethyl | Herbicide |
| N-(2,4-Difluorophenyl)-2-chloroacetamide | 205.59 | 2,4-Difluoro | Chloroacetamide | Organic synthesis intermediate |
Biological Activity
2-Chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C10H10ClF2NO. Its structure features a chloro group and a difluorophenyl moiety, which are responsible for its distinct chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 233.64 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if swallowed; causes skin irritation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Similar compounds have been shown to inhibit key kinases such as chk1, chk2, and sgk, which play crucial roles in cell cycle regulation and other cellular processes .
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting biochemical pathways critical for cell proliferation and survival.
- Non-Covalent Interactions : It likely interacts through hydrogen bonding, pi-stacking, and van der Waals forces .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are well-absorbed and distributed throughout the body. They undergo metabolic transformations primarily via liver enzymes and are excreted through the kidneys .
Biological Assays
Research indicates that this compound exhibits significant biological activity in various assays:
- Anti-inflammatory Activity : Preliminary studies have shown that it may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound's IC50 values against cyclooxygenase (COX) enzymes are critical for understanding its efficacy in reducing inflammation .
- Anticancer Potential : Similar derivatives have demonstrated potential anticancer effects by inhibiting tumor growth in preclinical models. The specific pathways affected include those related to apoptosis and cell cycle arrest .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Inhibition of COX Enzymes : A study reported IC50 values for various derivatives against COX-1 and COX-2 enzymes. For example: These findings suggest that modifications to the chemical structure can significantly influence anti-inflammatory potency.
- Cell Cycle Regulation : Research indicates that similar compounds can modulate cell cycle progression by inhibiting key regulatory proteins involved in mitosis .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
